![molecular formula C16H14FN5O B2444256 N-苄基-5-[(3-氟苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1105247-09-3](/img/no-structure.png)

N-苄基-5-[(3-氟苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a versatile chemical compound used in various scientific research. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis. It belongs to the class of organic compounds known as aminobenzenesulfonamides .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of these compounds is characterized by using 1H NMR, 13C NMR, FT–IR, mass and elemental analysis techniques . The planarity of specific bonds and the stereochemical arrangement can significantly affect the molecule’s stability and supramolecular assembly.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Physical And Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure. It exhibits complex properties and offers potential applications in drug discovery, material science, and catalysis.科学研究应用

- In 2020, novel triazolo[3,4-b]thiadiazine-isatin hybrids , including 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones , were developed. Compound I exhibited broad antitumor activities and good VEGFR-2 inhibition .

- 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides , derivatives of indole, were investigated for their cytotoxicity and tubulin polymerization inhibitory activity. These compounds hold promise as potential anticancer agents .

Anti-Angiogenic Properties

Cytotoxicity and Tubulin Polymerization Inhibition

未来方向

The treatment of infectious diseases remains an important and difficult issue due to the accumulation of many problems related to therapy, such as the development of resistance to currently known drugs . Therefore, researchers and medical professionals are working to develop new and innovative treatments for infectious diseases. “N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” and its derivatives could be a promising area for future research .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 3-fluoroaniline to form N-benzyl-3-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "Benzyl azide", "3-fluoroaniline", "Ethyl 2-azidoacetate", "Sodium azide", "Triethylamine", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 3-fluoroaniline in the presence of triethylamine and methanol to form N-benzyl-3-fluoroaniline.", "Step 2: N-benzyl-3-fluoroaniline is then reacted with ethyl 2-azidoacetate in the presence of sodium azide and chloroform to form N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The crude product is purified by recrystallization from a mixture of diethyl ether and methanol.", "Step 4: The final product is obtained as a white solid after drying and washing with water and sodium chloride." ] } | |

CAS 编号 |

1105247-09-3 |

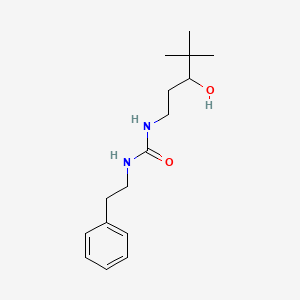

分子式 |

C16H14FN5O |

分子量 |

311.32 |

IUPAC 名称 |

N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |

InChI 键 |

STFIIRNCDRFOCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)